1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Description
Historical Context of Nitrophenyl-Substituted Pyrrole Derivatives
The development of nitrophenyl-substituted pyrrole derivatives traces its origins to the fundamental discoveries in heterocyclic chemistry during the late 19th and early 20th centuries, when chemists first began to explore the systematic modification of pyrrole rings with electron-withdrawing substituents. The classical Paal-Knorr pyrrole synthesis, independently reported by Paal and Knorr in 1884, established the foundational methodology for constructing pyrrole rings through the condensation of primary amines with 1,4-dicarbonyl compounds. This seminal reaction provided the synthetic framework that would later enable the preparation of numerous pyrrole derivatives, including those bearing nitrophenyl substituents. The historical significance of the Paal-Knorr reaction extends beyond simple pyrrole formation, as it demonstrated the feasibility of constructing complex heterocyclic systems under relatively mild conditions, often proceeding at room temperature with simple acid catalysis.
Early investigations into nitrophenyl-pyrrole chemistry revealed the profound influence that electron-withdrawing nitro groups exert on the electronic properties and reactivity of the pyrrole system. Research conducted in the early 2000s demonstrated that nitrophenyl derivatives of pyrrole diamides exhibit remarkable structural behavior and anion binding properties. Specifically, studies on pyrrole 2,5-diamide systems containing 4-nitrophenyl or 3,5-dinitrophenyl groups revealed unique deprotonation behavior in the presence of fluoride ions, with the 3,5-dinitrophenyl derivative showing particularly striking color changes from colorless to deep blue in acetonitrile solution. These early findings established nitrophenyl-substituted pyrroles as important targets for supramolecular chemistry and anion recognition applications.
The synthetic methodology for preparing nitrophenyl-pyrrole derivatives has evolved significantly since these early discoveries, with modern approaches utilizing advanced techniques such as the Vilsmeier-Haack reaction for introducing aldehyde functionality. Historical development of the Vilsmeier-Haack reaction, which involves the treatment of electron-rich aromatic systems with mixtures of dimethylformamide and phosphorus oxychloride, provided chemists with powerful tools for functionalizing pyrrole rings. The application of Vilsmeier-Haack chemistry to pyrrole systems has proven particularly valuable for preparing pyrrole-2-carboxaldehyde derivatives, including those bearing nitrophenyl substituents. This synthetic approach represents a significant advancement over earlier methods, offering improved yields and greater functional group tolerance.
Recent advances in nitrophenyl-pyrrole chemistry have been driven by the recognition of these compounds' potential in materials science and biological applications. The development of indium-mediated reduction reactions has opened new synthetic pathways for creating complex pyrrole-containing architectures from nitroaniline starting materials. These modern synthetic approaches utilize Paal-Knorr condensation reactions of nitroanilines with 1,4-diketones to produce nitrophenyl-pyrroles, followed by indium-mediated reduction-triggered coupling reactions to generate more complex bis-pyrrole systems. Such methodological advances demonstrate the continuing evolution of nitrophenyl-pyrrole chemistry and its expanding role in contemporary synthetic organic chemistry.
Significance of Aldehyde Functionality in Heterocyclic Chemistry
The aldehyde functional group occupies a position of paramount importance in heterocyclic chemistry, serving as both a versatile synthetic handle and a key structural element that profoundly influences the chemical behavior of heterocyclic systems. In the context of pyrrole-2-carboxaldehyde derivatives such as this compound, the aldehyde functionality provides multiple opportunities for chemical transformation and molecular recognition. The carbonyl group's electrophilic character makes it an ideal target for nucleophilic addition reactions, while its capacity for condensation reactions enables the construction of more complex molecular architectures. The positioning of the aldehyde group at the 2-position of the pyrrole ring is particularly significant, as this location maximizes electronic communication between the carbonyl functionality and the heterocyclic π-system.
The synthetic utility of aldehyde-containing heterocycles extends far beyond simple nucleophilic addition reactions, encompassing a broad range of multicomponent coupling processes that have revolutionized modern synthetic chemistry. Recent investigations have highlighted the role of heterocyclic aldehydes in Ugi-Smiles coupling reactions, where compounds such as furyl-substituted aldehydes participate in efficient one-pot multicomponent processes. These reactions demonstrate remarkable tolerance for structural variation in amine components and can lead to either isolated N-arylamide Ugi-Smiles adducts or more complex products resulting from tandem Ugi-Smiles Diels-Alder cyclizations. The success of such transformations underscores the fundamental importance of aldehyde functionality in enabling complex bond-forming processes under mild reaction conditions.
The electronic properties of aldehyde-substituted heterocycles play a crucial role in determining their reactivity patterns and potential applications in materials science and medicinal chemistry. The presence of an aldehyde group at the 2-position of a pyrrole ring creates a significant electron-withdrawing effect that alters the electron density distribution throughout the heterocyclic system. This electronic perturbation affects not only the chemical reactivity of the pyrrole ring itself but also influences the behavior of other substituents attached to the system. In compounds such as this compound, the combined electron-withdrawing effects of both the aldehyde and nitrophenyl groups create a highly electron-deficient system with unique chemical properties.
The reactivity profile of heterocyclic aldehydes has been extensively studied in the context of biological systems, where these compounds can participate in covalent modification processes with important biological implications. Research has demonstrated that certain aldehyde-containing heterocycles can undergo Paal-Knorr reactions with lysine residues in proteins, leading to the formation of pyrrole adducts that significantly alter protein structure and function. Studies using model proteins such as hen egg white lysozyme have revealed that compounds containing 1,4-dicarbonyl functionality can form stable covalent adducts with surface-accessible lysine residues, with mass spectrometric analysis confirming the incorporation of the heterocyclic framework into the protein structure. These findings highlight the potential of aldehyde-containing heterocycles to serve as chemical probes for protein modification and as leads for the development of covalently-acting therapeutic agents.
Advanced synthetic applications of aldehyde-containing heterocycles have demonstrated their value in the preparation of complex molecular architectures with potential pharmaceutical applications. Patent literature reveals sophisticated methodologies for the selective synthesis of 4-substituted pyrrole-2-carbaldehyde compounds through alkylation reactions, highlighting the commercial importance of these structural motifs. These synthetic approaches utilize Vilsmeier reagent chemistry to introduce aldehyde functionality into pyrrole systems, followed by selective alkylation reactions to install substituents at specific positions. The development of such methods reflects the growing recognition of pyrrole-2-carboxaldehyde derivatives as valuable building blocks for pharmaceutical research and materials science applications. The ability to introduce diverse substituents while maintaining the aldehyde functionality provides chemists with powerful tools for structure-activity relationship studies and the optimization of molecular properties for specific applications.
Properties
IUPAC Name |
1-(3-nitrophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-8-11-5-2-6-12(11)9-3-1-4-10(7-9)13(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFWIANLJTWYNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346436 | |
| Record name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85841-67-4 | |
| Record name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 3-nitrobenzaldehyde with pyrrole under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst such as zinc chloride to facilitate the reaction. The reaction is carried out in an inert solvent like dichloromethane at room temperature, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed:
Oxidation: 1-(3-nitrophenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(3-aminophenyl)-1H-pyrrole-2-carbaldehyde.
Substitution: 1-(3-aminophenyl)-1H-pyrrole-2-carbaldehyde derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrole compounds, including 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, a study demonstrated that certain pyrrole derivatives showed promising results against breast cancer cells by disrupting the cell cycle and promoting apoptosis through the activation of caspases .
Antimicrobial Properties
The presence of the nitro group in this compound enhances its interaction with biological targets, potentially leading to antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of DNA gyrase, which is crucial for bacterial DNA replication .
Organic Synthesis
Synthesis Methods
Several synthetic routes have been developed for producing this compound. One efficient method involves a multi-component reaction that allows for the rapid assembly of pyrrole derivatives under mild conditions. This method not only improves yield but also reduces the use of hazardous reagents, aligning with the growing demand for sustainable chemistry practices .
Reactivity Studies
The compound's aldehyde functionality makes it an excellent candidate for further transformations in organic synthesis. It can participate in various reactions such as condensation reactions, leading to the formation of more complex structures useful in drug development .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a monomer for synthesizing conducting polymers. These polymers have applications in electronic devices due to their electrical conductivity and stability. The incorporation of nitrophenyl groups can enhance the electronic properties of the resulting materials .
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The table below compares key structural analogs, highlighting substituent-driven differences in reactivity and applications:
Physicochemical and Spectral Properties
- Nitro Group Impact : The 3-nitro substituent in the target compound induces strong electron withdrawal, shifting NMR signals upfield for adjacent protons. For example, in 3-(3-nitrophenyl)-pyrrolooxazolone (3o), the aldehyde proton resonates at δ 9.58–9.54 ppm .
- Chloropyridinyl Analog : The chlorine atom in 1-(2-chloropyridin-3-yl)-1H-pyrrole-2-carbaldehyde contributes to distinct 1H NMR splitting patterns (e.g., δ 8.47 for pyridinyl protons) .
Research Findings and Challenges
- Reactivity Limitations : The nitro group in this compound can hinder catalytic reactions, as seen in the low yield (31%) of 3o .
- Synthetic Optimization: Non-nitro analogs (e.g., benzyl derivatives) achieve higher yields (50–85%) under milder conditions .
- Biological Potential: Natural analogs like pyrrolezanthine (hydroxyphenethyl substituent) exhibit antioxidant activity, suggesting nitro derivatives could be modified for similar applications .
Biological Activity
1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a nitrophenyl group and an aldehyde functional group attached to a pyrrole ring, shows promise in various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈N₂O₃
- Molecular Weight : 216.19 g/mol
- Structural Features :
- Pyrrole ring: A five-membered nitrogen-containing heterocycle.
- Nitro group: Positioned at the 3rd position of the phenyl ring, which may enhance biological interactions.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Pyrrole derivatives, including this compound, have been investigated for their potential as anticancer agents. The presence of the nitro group may enhance its ability to interact with biological targets involved in cancer progression. Studies have shown that related compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against several bacterial strains. For instance, derivatives of pyrrole compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.125 - 12.5 |
| Related Pyrrole Derivative | Escherichia coli | 2 - 10 |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrole derivatives has also been explored. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with proteins or nucleic acids, influencing their structure and function. This interaction could lead to modulation of cellular pathways involved in cancer and inflammation .
Synthesis Methods
Various synthetic routes have been developed for creating this compound, emphasizing the need for efficient and environmentally friendly methods. Recent advancements include multi-component reactions that allow for the rapid synthesis of diverse bioactive compounds under mild conditions .
Case Studies
Several case studies have highlighted the efficacy of pyrrole derivatives in clinical settings:
- A study demonstrated that specific pyrrole-based compounds could inhibit DNA gyrase, a target for antibacterial drugs, showcasing their potential as lead compounds for new antibiotics .
- Another research effort focused on the development of pyrrole derivatives as inhibitors of tuberculosis, showing promising results against Mycobacterium tuberculosis with MIC values as low as 5 µM .
Q & A
Q. What are the established synthetic routes for 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde?
The compound is typically synthesized via substitution reactions on pyrrole derivatives. For example:
- Step 1 : Nitration of the phenyl ring using mixed acids (HNO₃/H₂SO₄) to introduce the nitro group at the meta position .
- Step 2 : Alkylation of pyrrole-2-carbaldehyde with a nitrobenzyl halide under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >85% purity .
Key Validation : Crystallographic data (e.g., C–H···O interactions in the nitro group) confirm regioselectivity .
Q. How is the compound characterized structurally?
- NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm (¹H NMR, DMSO-d₆). The nitro group causes deshielding of adjacent aromatic protons (δ 7.5–8.5 ppm) .
- X-Ray Crystallography : Monoclinic crystal system with space group P2₁/c. Bond angles around the pyrrole ring deviate by <2° from ideal sp² hybridization .
- FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .
Q. What safety precautions are required for handling this compound?
- Hazards : Harmful if swallowed (GHS H302). Avoid inhalation and skin contact .
- PPE : Nitrile gloves, lab coat, and fume hood for synthesis .
- Storage : Inert atmosphere (argon), 2–8°C, away from reducing agents due to nitro group reactivity .
Advanced Research Questions
Q. How do reaction conditions influence the yield of this compound?
- Catalytic Optimization : Fe₂O₃@SiO₂/In₂O₃ nanoparticles enhance coupling efficiency (yield increases from 75% to 92%) by stabilizing intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while THF reduces side reactions like aldehyde oxidation .
- Kinetic Studies : Reaction completion at 80°C in 6 hours; prolonged heating (>8 hours) degrades the nitro group .
Q. What analytical challenges arise in quantifying this compound in mixtures?
- HPLC Method : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) at 1.0 mL/min .
- Detection Limits : LOD = 0.1 µg/mL, LOQ = 0.3 µg/mL. Nitro groups cause strong UV absorption but may interfere with co-eluting aromatics .
Q. How does the nitro substituent affect the compound’s reactivity in further derivatization?
- Electrophilic Substitution : The nitro group deactivates the phenyl ring, directing incoming electrophiles to the para position. Example: Nitration yields 3,5-dinitro derivatives only under harsh conditions (fuming HNO₃, 100°C) .
- Reduction Studies : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to NH₂, altering electronic properties (e.g., λₐbₛ shifts from 320 nm to 280 nm) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
